

# Comparative analysis of 2-Amino-4'-chlorobenzophenone synthesis routes

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## Compound of Interest

Compound Name: 2-Amino-4'-chlorobenzophenone

Cat. No.: B151046

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A comprehensive comparative analysis of the primary synthetic routes to **2-Amino-4'-chlorobenzophenone** is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of product performance, supported by experimental data, to facilitate the selection of the most suitable synthesis strategy.

## Comparative Analysis of Synthesis Routes

Three primary synthetic routes for **2-Amino-4'-chlorobenzophenone** are compared: Friedel-Crafts Acylation, Synthesis via Isoxazole Intermediate, and a multi-step synthesis involving a nitro intermediate. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and starting material availability.

Parameter	Route 1: Friedel-Crafts Acylation	Route 2: Isoxazole Intermediate	Route 3: Nitro Intermediate
Starting Materials	N-tosylanthranilic acid, Phosphorus pentachloride, Aluminum chloride, Chlorobenzene	p-Chloronitrobenzene, Phenylacetonitrile, Iron powder, Ethanol, Sulfuric acid	2-Nitrobenzoyl chloride, Chlorobenzene, Sodium disulfide
Overall Yield	~64%	95.1%	~86%
Reaction Temperature	70-90°C	Reflux (Ethanol)	92°C
Reaction Time	Several hours	~1.5 hours for reduction step	2.5 hours for reduction step
Purity	High after recrystallization	High (m.p. 96.3-98.2 °C)	98.08%
Key Advantages	Well-established, reliable method.	High yield, relatively short reaction time.	High yield and purity.
Key Disadvantages	Use of corrosive reagents (PCl <sub>5</sub> , AlCl <sub>3</sub> ), harsh deprotection step.	Multi-step synthesis of the isoxazole intermediate.	Use of a nitro intermediate.

## Experimental Protocols

### Route 1: Friedel-Crafts Acylation from N-tosylanthranilic acid

This protocol is adapted from a procedure for the synthesis of a similar compound, 2-amino-4'-fluorobenzophenone.

#### Step 1: Formation of N-tosylanthraniloyl chloride

- Suspend N-tosylanthranilic acid (0.196 mol) in o-dichlorobenzene (372.0 g).
- Add phosphorus pentachloride (0.206 mol) at 15-30°C.

- Heat the mixture to 70-90°C and maintain for 1 hour to complete the reaction.
- Distill off the resulting phosphorus oxychloride and some of the solvent under reduced pressure.

#### Step 2: Friedel-Crafts Acylation and Detosylation

- To the solution from Step 1, add aluminum chloride (0.784 mol, 4 equivalents) and chlorobenzene (excess) at 15-30°C.
- Heat the reaction mixture to 40-60°C and then to 70-90°C for 3 hours.
- Cool the reaction mixture and carefully pour it into ice-cold water.
- Heat the mixture to 70-80°C to achieve homogeneity and then separate the organic layer.
- Extract the aqueous layer with o-dichlorobenzene.
- Combine the organic layers, wash with water, and then cool to induce crystallization.
- Filter the crystals, wash with cold o-dichlorobenzene, and dry under reduced pressure.

## Route 2: Synthesis via Isoxazole Intermediate (Reductive Cleavage)

This protocol is based on the reduction of 5-chloro-3-phenylanthranil.

#### Step 1: Synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole

- This intermediate is synthesized from p-chloronitrobenzene and phenylacetonitrile in the presence of a base.

#### Step 2: Reduction to **2-Amino-4'-chlorobenzophenone**

- To a three-necked flask containing 50 mL of ethanol, add 10.0 g of 5-chloro-3-phenylanthranil and 4.8 g of iron powder.
- Reflux the mixture for 0.5 hours.

- Slowly add 1 mL of 6 mol/L sulfuric acid solution dropwise.
- Continue to reflux for 1 hour after the addition is complete.
- After the reaction, adjust the pH to 8 with a NaOH solution and cool to 50°C.
- Add 0.2 g of activated carbon and reflux for an additional 0.5 hours.
- Perform hot filtration into a crystallization flask.
- Cool the filtrate to induce crystallization.
- Wash the crystals with ethanol and dry to obtain **2-Amino-4'-chlorobenzophenone**.

## Route 3: Synthesis via Nitro Intermediate (Reduction)

This protocol is based on the reduction of 4-nitro-4'-chlorobenzophenone.

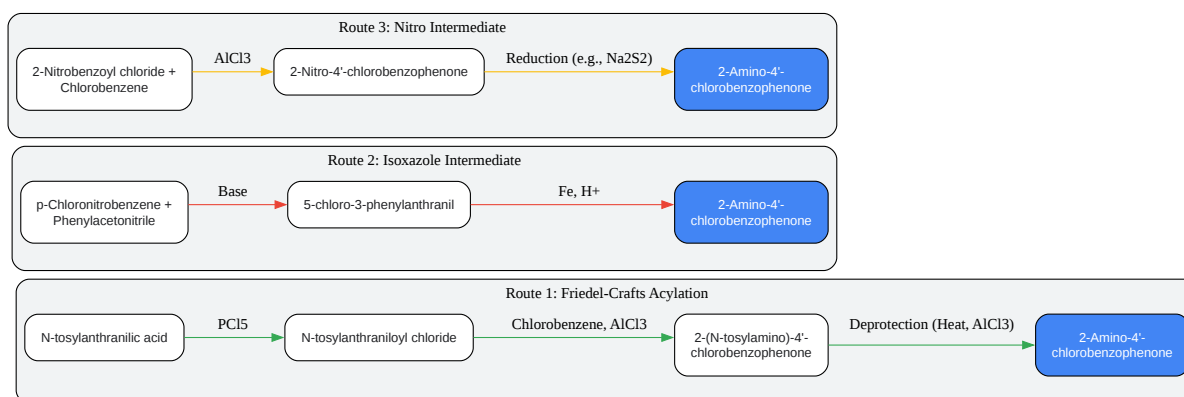
### Step 1: Synthesis of 4-nitro-4'-chlorobenzophenone

- This intermediate is synthesized via a Friedel-Crafts reaction between p-nitrobenzoyl chloride and chlorobenzene in the presence of anhydrous  $\text{AlCl}_3$ .

### Step 2: Reduction to 4-amino-4'-chlorobenzophenone

- The reduction of 4-nitro-4'-chlorobenzophenone is carried out using sodium disulfide ( $\text{Na}_2\text{S}_2$ ).
- The optimal reaction conditions are a reaction temperature of 92°C for 2.5 hours with a molar ratio of 4-nitro-4'-chlorobenzophenone to  $\text{Na}_2\text{S}_2$  of 1:1.7.

## Visualization of Synthesis Workflows



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Caption: Comparative workflow of the main synthesis routes for **2-Amino-4'-chlorobenzophenone**.

The provided diagram illustrates the logical progression of each synthetic pathway, highlighting the key starting materials, intermediates, and reagents. This visualization allows for a quick comparison of the complexity and nature of each route.

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